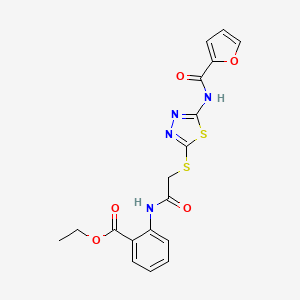

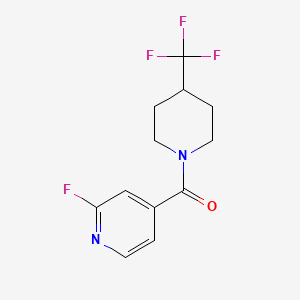

![molecular formula C16H15N3O2S B2533188 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone CAS No. 851130-07-9](/img/structure/B2533188.png)

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidin-4-ylthio derivatives involves various strategies. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, which could be a similar approach for synthesizing related benzofuro[3,2-d]pyrimidin-4-ylthio compounds . Another study reported the oxidation of Biginelli-type dihydropyrimidin-2(1H)-thione scaffolds using (diacetoxyiodo)benzene, leading to the formation of 2-(1,4-dihydropyrimidin-2-ylthio)pyrimidine derivatives through an oxidation–desulfurization process . This suggests that oxidative strategies can be employed in the synthesis of benzofuro[3,2-d]pyrimidin-4-ylthio derivatives.

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidin-4-ylthio derivatives can be characterized using various spectroscopic techniques. For example, a novel heterocyclic compound was characterized by FT-IR, NMR, and single-crystal X-ray diffraction methods . Similarly, the structure of benzofuro[3,2-d]pyrimidin-4-ylthio derivatives can be elucidated using these techniques to confirm the planarity of the fused ring system and the dihedral angles between the rings .

Chemical Reactions Analysis

Benzofuro[3,2-d]pyrimidin-4-ylthio derivatives can undergo various chemical reactions. For instance, a study demonstrated the use of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone as a new benzyloxycarbonylating agent, indicating that benzofuro[3,2-d]pyrimidin-4-ylthio compounds could potentially be used in the formation of protective groups in organic synthesis . Additionally, the aza-Wittig reaction has been employed to prepare benzofuro[3,2-d]pyrimidine derivatives, which could be a relevant reaction for the synthesis of benzofuro[3,2-d]pyrimidin-4-ylthio derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuro[3,2-d]pyrimidin-4-ylthio derivatives can be inferred from related compounds. For example, the crystal structure of a related compound showed intermolecular hydrogen-bonding interactions and π–π interactions, which could also be present in benzofuro[3,2-d]pyrimidin-4-ylthio derivatives . The electrochemical study of a pyrrole derivative indicated good inhibition efficiency on steel surfaces, suggesting that benzofuro[3,2-d]pyrimidin-4-ylthio derivatives might also exhibit similar properties . The crystal packing is often governed by hydrogen-bonding interactions, which could affect the solubility and stability of these compounds .

科学的研究の応用

Synthesis Techniques and Derivative Development

Research into compounds closely related to 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone focuses on the synthesis of various heterocyclic derivatives with potential pharmaceutical applications. These studies involve the creation of compounds through specific reactions that introduce functional groups, aiming to explore their biological activities. For instance, the development of pyrimidinone derivatives and their evaluation for antimicrobial activity highlights the significance of structural modifications to enhance biological effects (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, studies on the synthesis of diheteroaryl thienothiophene derivatives explore the potential of these compounds in various biological applications (Mabkhot, Al-Majid, & Alamary, 2011).

Anticancer and Antibacterial Applications

Derivatives of this compound have been investigated for their anticancer and antibacterial activities. The synthesis of novel compounds like dimethyl-benzo,-1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives from a similar structural framework has demonstrated potential anticancer properties through preliminary screenings, suggesting their utility in developing therapeutic agents (Abu‐Hashem & Aly, 2017). Furthermore, the exploration of substituted thieno[3,2-d] pyrimidine derivatives has shown both antitumor and antibacterial effects, underscoring the versatility of this chemical scaffold in drug development (Hafez, Alsalamah, & El-Gazzar, 2017).

Fluorescent Properties and Enzyme Inhibition

Some derivatives exhibit strong fluorescent properties, which could be leveraged in biological imaging or as molecular probes. The domino reaction of 3-chlorochromones with aminoheterocycles leading to the synthesis of benzofuro[3,2-b]pyridines and their optical properties has been a point of interest. Additionally, these compounds show significant ecto-5'-nucleotidase inhibition, which is relevant in the context of cancer and immune system regulation (Miliutina et al., 2018).

Structural Analysis and Chemical Properties

The structural analysis of these compounds, through techniques like X-ray crystallography, provides insights into their chemical behavior and potential interactions with biological targets. The characterization of the crystal structure of a related compound, 3-phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one, has elucidated intermolecular interactions that could influence its biological activity (Qu, Pan, & Hu, 2007).

特性

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-13(19-7-3-4-8-19)9-22-16-15-14(17-10-18-16)11-5-1-2-6-12(11)21-15/h1-2,5-6,10H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTGUZWUDGXDTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2533106.png)

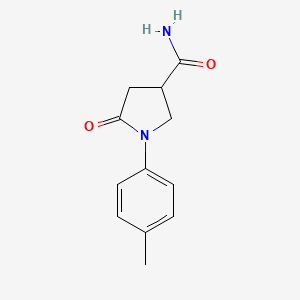

![11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2533108.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2533112.png)

![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2533116.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)

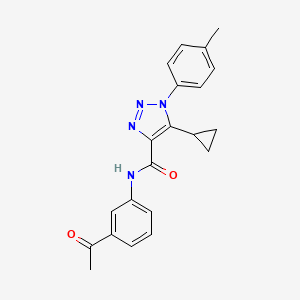

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)

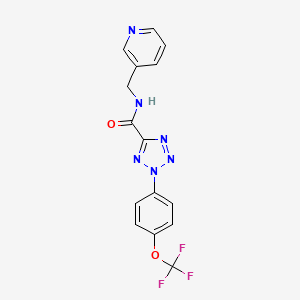

![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)